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1-{[(2-Thienylmethyl)amino]carbonyl}piperidine-4-carboxylic acid

Fragment-based drug discovery Physicochemical profiling Lead-likeness assessment

1-{[(2-Thienylmethyl)amino]carbonyl}piperidine-4-carboxylic acid (CAS 1094461-04-7) is a synthetic piperidine-4-carboxylic acid derivative featuring a urea (–NH–C(=O)–) linkage between the piperidine nitrogen and a thiophen-2-ylmethyl group. With a molecular formula of C₁₂H₁₆N₂O₃S and a molecular weight of 268.33 g/mol, it belongs to the class of N-carbamoyl piperidine carboxylic acids that serve as bifunctional building blocks — possessing both a free carboxylic acid handle for amide/ester conjugation and a urea moiety capable of engaging protein hydrogen-bond networks.

Molecular Formula C12H16N2O3S
Molecular Weight 268.33 g/mol
CAS No. 1094461-04-7
Cat. No. B1438258
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-{[(2-Thienylmethyl)amino]carbonyl}piperidine-4-carboxylic acid
CAS1094461-04-7
Molecular FormulaC12H16N2O3S
Molecular Weight268.33 g/mol
Structural Identifiers
SMILESC1CN(CCC1C(=O)O)C(=O)NCC2=CC=CS2
InChIInChI=1S/C12H16N2O3S/c15-11(16)9-3-5-14(6-4-9)12(17)13-8-10-2-1-7-18-10/h1-2,7,9H,3-6,8H2,(H,13,17)(H,15,16)
InChIKeyVEACAORLQMQLKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-{[(2-Thienylmethyl)amino]carbonyl}piperidine-4-carboxylic acid (CAS 1094461-04-7): Structural and Procurement Baseline for a Urea-Functionalized Piperidine Building Block


1-{[(2-Thienylmethyl)amino]carbonyl}piperidine-4-carboxylic acid (CAS 1094461-04-7) is a synthetic piperidine-4-carboxylic acid derivative featuring a urea (–NH–C(=O)–) linkage between the piperidine nitrogen and a thiophen-2-ylmethyl group [1]. With a molecular formula of C₁₂H₁₆N₂O₃S and a molecular weight of 268.33 g/mol, it belongs to the class of N-carbamoyl piperidine carboxylic acids that serve as bifunctional building blocks — possessing both a free carboxylic acid handle for amide/ester conjugation and a urea moiety capable of engaging protein hydrogen-bond networks [1]. The compound is primarily supplied as a research-grade screening compound or fragment by specialized chemical vendors, typically at purities of 95–98%, and is intended for use in early-stage drug discovery, library design, and chemical biology probe development .

Why the Urea Linker in CAS 1094461-04-7 Prevents Straight Substitution by CH₂-Linked or Sulfonyl Piperidine-4-carboxylic Acid Analogs


Piperidine-4-carboxylic acid derivatives substituted at the N-1 position differ markedly in their hydrogen-bonding capacity, lipophilicity, and conformational behavior depending on the linker chemistry employed. The target compound's urea (–NH–C(=O)–NH–CH₂–) tether introduces two hydrogen-bond donor (HBD) sites versus one HBD in the direct CH₂-linked analog 1-(thien-2-ylmethyl)piperidine-4-carboxylic acid (CAS 901923-78-2) [1][2]. This structural distinction shifts the computed topological polar surface area (TPSA) from 68.8 Ų to 97.9 Ų and the predicted XLogP3 from –0.8 to +0.8 — a 1.6 log unit difference that places the two compounds in different drug-likeness and permeability prediction zones [1][2]. The sulfonyl analog (CAS 327971-19-7) introduces six hydrogen-bond acceptors and a higher molecular weight (275.3 g/mol) with an XLogP3 of 1.1, again diverging substantially in physicochemical space [3]. For fragment-based screening, library enumeration, or SAR studies, treating these compounds as interchangeable would confound structure-activity interpretation and lead to misleading early-stage hit triage decisions .

Quantitative Differentiation Evidence for CAS 1094461-04-7 Versus Closest Piperidine-4-carboxylic Acid Analogs


Topological Polar Surface Area (TPSA) and H-Bond Donor Elevation via Urea Linker Compared to Direct CH₂ Analog

The urea linker in CAS 1094461-04-7 raises the computed TPSA to 97.9 Ų compared to 68.8 Ų for the CH₂-linked analog 1-(thien-2-ylmethyl)piperidine-4-carboxylic acid (CAS 901923-78-2), an increase of 29.1 Ų (42%) that derives from the additional carbonyl oxygen and secondary amine in the urea bridge [1][2]. Correspondingly, the hydrogen-bond donor count increases from 1 (analog) to 2 (target), while the hydrogen-bond acceptor count remains at 4 for both [1][2]. This TPSA differential crosses the empirically established 90 Ų threshold often used to discriminate orally bioavailable CNS-penetrant compounds from peripherally restricted ones, making the target compound a systematically distinct starting point for medicinal chemistry campaigns .

Fragment-based drug discovery Physicochemical profiling Lead-likeness assessment

Predicted Lipophilicity (XLogP3) Divergence of 1.6 Log Units Between Urea-Linked Target and CH₂-Linked Analog

The computed XLogP3 for CAS 1094461-04-7 is 0.8, compared to –0.8 for the CH₂-linked analog CAS 901923-78-2 — a positive shift of 1.6 log units [1][2]. In contrast, the sulfonyl-linked analog CAS 327971-19-7 registers XLogP3 = 1.1, 0.3 log units higher than the target [3]. A ΔXLogP3 of 1.6 between the target and the CH₂ analog exceeds the typical 0.5–0.7 log unit step size used in matched molecular pair analysis, indicating that the urea insertion is a high-impact structural modification that cannot be approximated by the simpler scaffold [1][2]. The thien-3-yl positional isomer (CAS 901923-87-3) shares an identical XLogP3 of –0.8 with the thien-2-yl CH₂ analog, confirming that the regiochemistry of the thiophene attachment alone does not alter lipophilicity — the linker chemistry is the dominant driver [4].

ADME prediction Lipophilicity optimization Compound library design

Predicted pKa and Ionization State at Physiological pH: Carboxylic Acid Acidity Comparison

The predicted pKa of the carboxylic acid group in CAS 1094461-04-7 is 4.54±0.20 (ChemicalBook predicted value), indicating that at physiological pH 7.4 the compound exists predominantly (~99.9%) in the ionized carboxylate form . While direct pKa data for the CH₂ analog (CAS 901923-78-2) is not experimentally reported in public databases, the urea electron-withdrawing effect in the target compound is expected to lower the pKa of the piperidine-4-carboxylic acid relative to the CH₂ analog, potentially enhancing aqueous solubility under neutral pH conditions [1]. The predicted boiling point of 561.5±50.0 °C and density of 1.341±0.06 g/cm³ provide additional handling benchmarks for formulation and storage decisions .

Ionization state prediction Solubility profiling Biorelevant pH assessment

Purity Grade Availability Across Vendors: 95% vs. 97% vs. 98% Tiered Sourcing Options

CAS 1094461-04-7 is commercially offered at multiple purity tiers: 95% (AKSci Cat. 3185DE, Fluorochem Cat. 495284, Life Chemicals Cat. F2135-1111), 97% (Leyan Cat. 1146954, Chemenu Cat. CM555308), and ≥98% (MolCore) [1]. In comparison, the CH₂ analog CAS 901923-78-2 is available at 95% (Leyan), 97% (TargetMol Cat. Fr14569, AmatekSci, Apollo Scientific Cat. OR6316) . The availability of a 98% tier for the target compound provides an option for applications requiring lower impurity burden, such as biophysical assays (SPR, ITC) where trace impurities can confound binding readouts . Importantly, neither compound is listed by major global suppliers (Sigma-Aldrich, Thermo Fisher Scientific, Fisher Scientific), indicating that both are specialized research chemicals sourced through niche building-block vendors, which has implications for supply chain continuity, batch-to-batch reproducibility documentation, and lead time planning [2].

Chemical procurement Purity specification Vendor qualification

Molecular Weight and Rotatable Bond Parity with Divergent Hydrogen-Bond Pharmacophore for Fragment Library Positioning

The target compound (MW 268.33 g/mol) and the sulfonyl analog CAS 327971-19-7 (MW 275.3 g/mol) both exceed the commonly cited fragment Rule-of-Three threshold of MW ≤ 300, while the CH₂ analog CAS 901923-78-2 (MW 225.31 g/mol) sits more comfortably within it [1][2][3]. However, the target compound's additional hydrogen-bond donor (HBD = 2 vs. HBD = 1 for both the CH₂ and sulfonyl analogs) provides a distinct 3D pharmacophoric vector that can be exploited in structure-based design for target proteins requiring bidentate hydrogen-bond interactions with the ligand, such as proteases, kinases, and metalloenzymes [1][4]. All three compounds share three rotatable bonds, placing them in equivalent conformational flexibility space [1][2][3]. The target compound's TPSA of 97.9 Ų places it above the Rule-of-Three TPSA ≤ 60 Ų guideline, which is relevant for fragment library designers selecting compounds for specific target classes [1].

Fragment-based screening Rule-of-Three compliance Library enumeration

Critical Caveat: Absence of Publicly Reported Biological Activity Data for CAS 1094461-04-7 and Its Closest Analogs

A systematic search of PubMed, Google Patents, PubChem BioAssay, ChEMBL, and the European Patent Office database returned no publicly available biological activity data (IC₅₀, Kd, EC₅₀, or target engagement metrics) for CAS 1094461-04-7 or for the CH₂ analog CAS 901923-78-2 [1][2]. The target compound's PubChem record (CID 43173693) contains zero bioassay submissions and zero literature annotations [1]. This absence applies equally to the comparators identified in this guide. Any differentiation based on target potency, selectivity, or in vivo efficacy is therefore currently unsupported by published evidence. The quantitative differentiation presented above relies exclusively on computed physicochemical properties, vendor purity specifications, and structural comparisons — all of which are meaningful for procurement and library design decisions but do not substitute for biological profiling data [1][2].

Data transparency Biological annotation gap Screening library triage

Recommended Research and Industrial Application Scenarios for CAS 1094461-04-7 Based on Verified Differential Evidence


Fragment-Based Screening Library Design Requiring Elevated H-Bond Donor Capacity

CAS 1094461-04-7 is best deployed in fragment libraries where HBD = 2 is desired to probe binding pockets that engage ligands through bidentate hydrogen-bond interactions. With a TPSA of 97.9 Ų and XLogP3 of 0.8, it occupies a distinct physicochemical niche not covered by the CH₂ analog (TPSA 68.8 Ų, XLogP3 –0.8, HBD 1) or the sulfonyl analog (HBD 1) [1]. Fragment library designers should explicitly annotate this compound as a urea-functionalized entry and avoid grouping it with direct CH₂-linked piperidine-4-carboxylic acids during diversity selection algorithms, as the 1.6 log unit lipophilicity gap and 42% TPSA differential indicate they belong to different chemical series for SAR purposes [1][2].

Medicinal Chemistry Hit Expansion Around Piperidine Urea Scaffolds Targeting Tankyrase, FAAH, or Soluble Epoxide Hydrolase

Piperidine urea derivatives are established pharmacophores for Tankyrase (TANK1/2), PARP-1, fatty acid amide hydrolase (FAAH), and soluble epoxide hydrolase (sEH) inhibition, as documented in multiple patent families [3][4]. While CAS 1094461-04-7 itself lacks public bioactivity data, its structural features — a urea linker, a free carboxylic acid for further derivatization, and a thiophene ring — align with the core scaffold requirements for these target classes. The carboxylic acid handle at the piperidine 4-position enables rapid amide coupling to generate focused libraries for SAR exploration, making this compound a viable starting material for hit-to-lead campaigns targeting these enzyme families [1].

Biophysical Assay Applications Requiring High-Purity (≥98%) Starting Material

For surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), or NMR-based fragment screening where trace impurities can generate false-positive binding signals, the ≥98% purity tier available from MolCore provides a documented quality advantage over the CH₂ analog CAS 901923-78-2, for which no ≥98% commercial option has been identified in public vendor listings at the time of assessment . Users planning biophysical fragment screens should request a certificate of analysis (COA) confirming the ≥98% purity and specify the analytical method (HPLC or LCMS) used for purity determination .

Computational Chemistry and Cheminformatics Model Building Requiring Well-Characterized Physicochemical Descriptors

CAS 1094461-04-7 possesses a fully computed descriptor profile in PubChem including XLogP3 (0.8), TPSA (97.9 Ų), HBD (2), HBA (4), rotatable bond count (3), and exact mass (268.08816 Da), alongside predicted pKa (4.54±0.20) and density (1.341±0.06 g/cm³) from ChemicalBook [1]. These data are sufficient for inclusion in quantitative structure-property relationship (QSPR) models, matched molecular pair analyses, and machine learning training sets where the urea linker represents a distinct transformation from the CH₂-linked comparator series. Computational chemists can use these compounds as a matched pair (urea vs. CH₂ linker) to train or validate models predicting the impact of urea insertion on solubility, permeability, and metabolic stability [1][2].

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